Cas no 2034492-30-1 (N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamide)
![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamide structure](https://ja.kuujia.com/scimg/cas/2034492-30-1x500.png)
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamide 化学的及び物理的性質
名前と識別子
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- N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide
- N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclobutanecarboxamide
- N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamide
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- インチ: 1S/C14H15NO2S/c16-14(10-2-1-3-10)15-8-12-4-5-13(17-12)11-6-7-18-9-11/h4-7,9-10H,1-3,8H2,(H,15,16)
- InChIKey: PJZOYSQMMKZQHF-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C1=CC=C(CNC(C2CCC2)=O)O1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 306
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 70.5
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6516-1042-2μmol |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamide |
2034492-30-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6516-1042-75mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamide |
2034492-30-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6516-1042-5μmol |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamide |
2034492-30-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6516-1042-50mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamide |
2034492-30-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6516-1042-5mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamide |
2034492-30-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6516-1042-30mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamide |
2034492-30-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6516-1042-4mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamide |
2034492-30-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6516-1042-40mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamide |
2034492-30-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6516-1042-10mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamide |
2034492-30-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6516-1042-15mg |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamide |
2034492-30-1 | 15mg |
$89.0 | 2023-09-08 |
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamide 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclobutanecarboxamideに関する追加情報
Introduction to N-{[5-(thiophen-3-yl)furan-2-yl)methyl}cyclobutanecarboxamide (CAS No. 2034492-30-1)
N-{[5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide] is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2034492-30-1, represents a unique structural motif that combines the functionalities of thiophene, furan, and cyclobutane moieties, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of N-{[5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide] features a cyclobutane ring substituted with an amide group at one position and a methyl group linked to a fused thiophene-furan system. This particular arrangement of heterocyclic rings not only imparts distinct electronic and steric properties but also opens up avenues for diverse chemical modifications and biological evaluations. The presence of the thiophene ring, in particular, has been extensively studied for its potential role in modulating biological pathways, making this compound an intriguing subject for further investigation.
In recent years, there has been a surge in the exploration of heterocyclic compounds as pharmacological agents due to their inherent biological activity and structural diversity. The combination of thiophene and furan in N-{[5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide] introduces a rich array of possible interactions with biological targets, including enzymes and receptors. This has prompted researchers to delve into its potential applications in treating various diseases, particularly those involving inflammatory and metabolic pathways.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The cyclobutane ring provides rigidity to the molecule, which can be advantageous in terms of binding affinity and selectivity. Furthermore, the amide group can serve as a point for further functionalization, allowing chemists to tailor the properties of the compound to specific therapeutic needs. These features make N-{[5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide] a versatile building block for the development of novel pharmaceuticals.
Recent studies have begun to uncover the biological significance of thiophene-furan derivatives. For instance, compounds with similar structural motifs have shown promise in inhibiting key enzymes involved in cancer metabolism. The amide linkage in N-{[5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide] could potentially interact with such enzymes, disrupting pathological signaling networks. This hypothesis is supported by preliminary computational studies that suggest favorable binding interactions between this compound and target proteins.
The synthesis of N-{[5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide] presents both challenges and opportunities for synthetic chemists. The construction of the cyclobutane ring requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the thiophene-furan system necessitates careful selection of starting materials and catalysts to achieve optimal results. Despite these challenges, recent advances in synthetic methodologies have made it increasingly feasible to access complex heterocyclic structures like this one.
As research progresses, N-{[5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide] is expected to play a crucial role in the development of next-generation therapeutics. Its unique structural features offer a rich foundation for innovation, and ongoing studies aim to elucidate its mechanism of action and optimize its pharmacological properties. By leveraging cutting-edge techniques in medicinal chemistry and computational biology, scientists are poised to unlock the full potential of this compound.
The integration of machine learning and artificial intelligence into drug discovery has also accelerated the exploration of compounds like N-{[5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide. These technologies enable rapid screening of vast chemical libraries, identifying promising candidates for further validation. As such, this compound may soon be tested in preclinical models to assess its efficacy and safety profile. The results from these studies will provide valuable insights into its therapeutic potential and guide future development efforts.
In conclusion, N-{[5-(thiophen-3-yldifuran)]methylcyclobutanecarboxamide (CAS No. 2034492 30 1) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmaceuticals. Its unique combination of heterocyclic moieties offers numerous possibilities for further exploration, both in terms of synthesis and biological activity. As research continues to uncover new applications for this compound, it is likely to emerge as a key player in the quest for innovative treatments across various therapeutic areas.
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